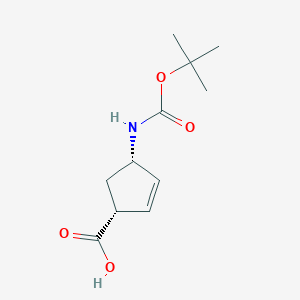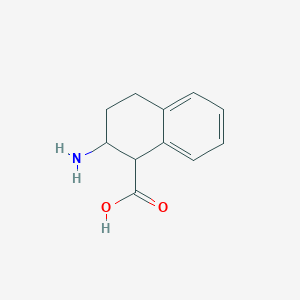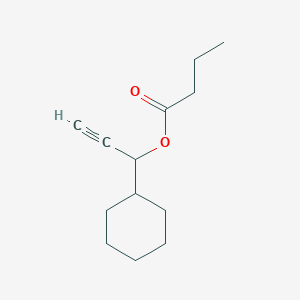
2-Htipio
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Htipio, also known as 2-(2-hydroxyphenyl)-3-methyl-1,4-naphthoquinone, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to exhibit various biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
科学研究应用
2-HtipioHtipio has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2-HtipioHtipio has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-HtipioHtipio has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neuroprotection research, 2-HtipioHtipio has been shown to exhibit antioxidant and anti-inflammatory effects, which may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 2-HtipioHtipio has been shown to enhance the survival of neurons and promote neurite outgrowth, which may have implications for nerve regeneration.
In antimicrobial activity research, 2-HtipioHtipio has been shown to exhibit antibacterial and antifungal effects against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. These findings suggest that 2-HtipioHtipio may have potential as a therapeutic agent for the treatment of infectious diseases.
作用机制
The mechanism of action of 2-HtipioHtipio is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. The induction of oxidative stress by 2-HtipioHtipio may lead to the activation of signaling pathways that regulate cell survival and death.
Biochemical and Physiological Effects
2-HtipioHtipio has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the enhancement of neuronal survival and neurite outgrowth, and the inhibition of microbial growth. Additionally, 2-HtipioHtipio has been shown to exhibit antioxidant and anti-inflammatory effects, which may help protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using 2-HtipioHtipio in lab experiments is its solubility in organic solvents, which allows for easy preparation of stock solutions. Additionally, 2-HtipioHtipio has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using 2-HtipioHtipio is its potential toxicity, which may limit its use in certain experimental systems.
未来方向
There are several future directions for research on 2-HtipioHtipio. One area of interest is the elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-HtipioHtipio for different experimental systems. Finally, the development of novel derivatives of 2-HtipioHtipio may lead to the discovery of more potent and selective compounds with potential applications in scientific research.
合成方法
The synthesis of 2-HtipioHtipio involves the reaction of 2-Htipiohydroxyacetophenone with 3-methyl-1,4-naphthoquinone in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The purity of the synthesized 2-HtipioHtipio can be determined using chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
属性
CAS 编号 |
104652-80-4 |
|---|---|
分子式 |
C16H28IN2O2 |
分子量 |
407.31 g/mol |
InChI |
InChI=1S/C16H28IN2O2/c1-7-8-9-12(2)16(5)18(6)14(10-13(20)11-17)15(3,4)19(16)21/h10,12H,7-9,11H2,1-6H3/b14-10+ |
InChI 键 |
NRNSZNMBFMLTRK-GXDHUFHOSA-N |
手性 SMILES |
CCCCC(C)C1(N(/C(=C/C(=O)CI)/C(N1[O])(C)C)C)C |
SMILES |
CCCCC(C)C1(N(C(=CC(=O)CI)C(N1[O])(C)C)C)C |
规范 SMILES |
CCCCC(C)C1(N(C(=CC(=O)CI)C(N1[O])(C)C)C)C |
同义词 |
2-hexyl-2,3,5,5-tetramethyl-4-(3-iodo-2-oxopropylidene)imidazolidine-1-oxyl 2-HTIPIO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)

